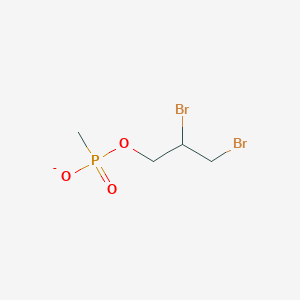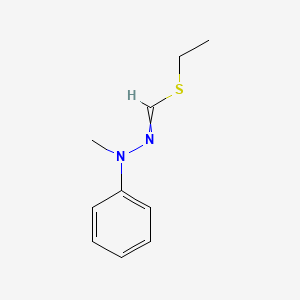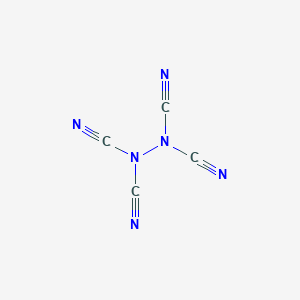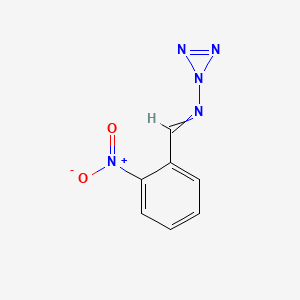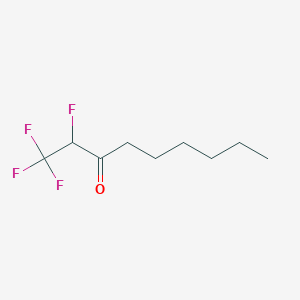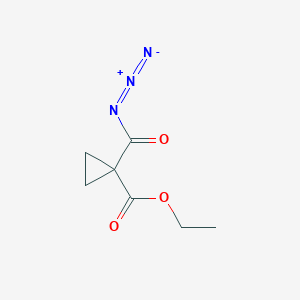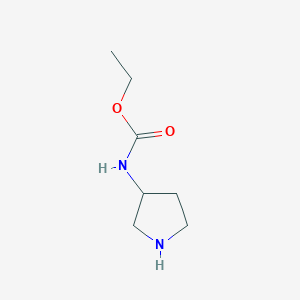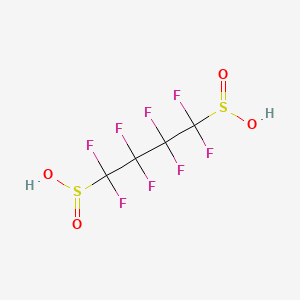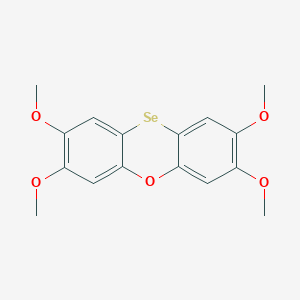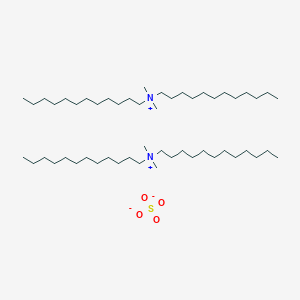
Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with a suitable sulfate source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration, washing, and drying to obtain the final compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to sulfide or other lower oxidation states.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various quaternary ammonium derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: The compound is employed in biological research for protein solubilization and membrane studies. Its ability to interact with lipid bilayers makes it useful in studying membrane proteins and other biological macromolecules .
Medicine: In medicine, it is explored for its antimicrobial properties and potential use in drug delivery systems. Its surfactant nature allows it to enhance the solubility and bioavailability of certain drugs .
Industry: Industrially, this compound is used in formulations of detergents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial action, where it disrupts the cell membranes of bacteria, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Used as a phase transfer catalyst and disinfectant.
Uniqueness: Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate is unique due to its specific sulfate group, which imparts distinct chemical and physical properties. Its ability to act as both a surfactant and an antimicrobial agent makes it versatile in various applications.
Propriétés
Numéro CAS |
112538-01-9 |
|---|---|
Formule moléculaire |
C52H112N2O4S |
Poids moléculaire |
861.5 g/mol |
Nom IUPAC |
didodecyl(dimethyl)azanium;sulfate |
InChI |
InChI=1S/2C26H56N.H2O4S/c2*1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-26H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
SXRZDUYMLLDJAV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
